1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological activity of the targets.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it may affect the biochemical pathways related to the life cycle of leishmania and plasmodium species .
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that it may inhibit the growth of leishmania and plasmodium species, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Another pyrazole derivative with similar structural features.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to a quinoline ring, known for their pharmacological activities.
Sulfur-containing pyrazoles: Pyrazole derivatives with sulfur atoms, which exhibit unique chemical and biological properties.
Uniqueness
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential biological activities. Its dual pyrazole rings provide a versatile scaffold for the development of new compounds with enhanced properties .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKGUPBMQPALX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN2C=CC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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